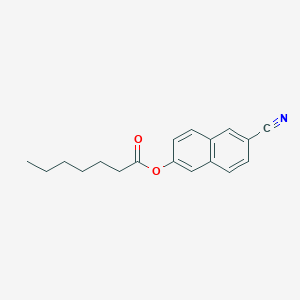![molecular formula C19H27NO B11841471 8-Phenethyl-8-azaspiro[5.6]dodecan-7-one CAS No. 89241-24-7](/img/structure/B11841471.png)
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one is a spirocyclic compound known for its unique structure and potential applications in various fields. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the phenethyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenethyl-8-azaspiro[5One common method involves the use of 1,2,3-triazole intermediates, which are coupled to form the spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 8-Phenethyl-8-azaspiro[5.6]dodecan-7-one.
Chemical Reactions Analysis
Types of Reactions
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Phenethyl-8-azaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure can also influence the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodecan-7-one:
8-Phenethyl-8-azaspiro[5.6]dodec-10-ene: Contains a double bond, which can alter its chemical properties and reactivity.
Uniqueness
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one stands out due to the presence of the phenethyl group, which enhances its chemical diversity and potential for various applications. Its spirocyclic structure also contributes to its unique reactivity and stability.
Properties
CAS No. |
89241-24-7 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
8-(2-phenylethyl)-8-azaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C19H27NO/c21-18-19(12-5-2-6-13-19)14-7-8-15-20(18)16-11-17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2 |
InChI Key |
HGCAFJXWLVNYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCCN(C2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



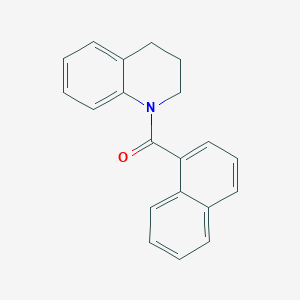
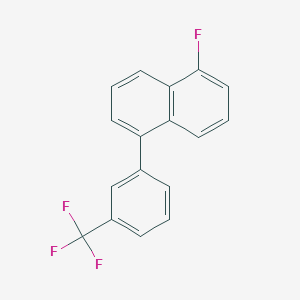

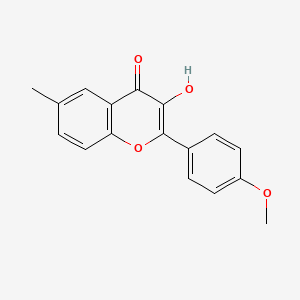
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

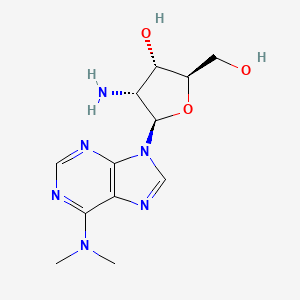

![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
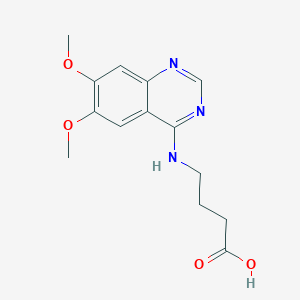
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
